molecular formula C11H16ClNO B13067796 2-(1-Amino-3-methylbutyl)-4-chlorophenol

2-(1-Amino-3-methylbutyl)-4-chlorophenol

Cat. No.: B13067796
M. Wt: 213.70 g/mol
InChI Key: XEHPCPASSVEZPD-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an amino-alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1-amino-3-methylbutane under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amino-alkyl chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Amino-3-methylbutyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3-methylbutyl)-4-chlorophenol is unique due to the presence of both the phenol and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3

InChI Key

XEHPCPASSVEZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

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